4,5-Diethoxy-2-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of nitroaniline derivatives typically involves multi-step chemical reactions, starting from simpler anilines or nitrobenzenes. For example, 2-nitro-4-methoxyaniline, a related compound, is synthesized through acetylation, nitration, and reduction from 4-methoxyaniline, achieving a yield of 71% (Hou Zhan-peng, 2009). These methods could be adapted for 4,5-Diethoxy-2-nitroaniline by altering the substitution patterns and protecting groups used in the synthesis process.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives reveals significant insights into their chemical behavior. For instance, the study of 5-methoxy-2-nitroaniline and its co-crystal with 2-amino-5-nitropyridine provided detailed analysis of molecular structure and hydrogen-bonding patterns using X-ray single crystal diffraction and topological analysis methods (J. Hernández-Paredes et al., 2016). These analyses are crucial for understanding the physical and chemical properties of this compound.
Chemical Reactions and Properties
Nitroaniline derivatives undergo various chemical reactions, including nucleophilic substitution and reduction. The photochemical reaction of 4-nitroveratrole with n-hexylamine to produce N-hexyl-2-methoxy-5-nitroaniline is an example of the reactivity of nitroaniline compounds under specific conditions (Albert Cantos et al., 1987). Such reactions highlight the versatility of nitroaniline derivatives in synthetic chemistry.
Physical Properties Analysis
The physical properties of nitroaniline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. For example, the noncentrosymmetric crystallization of 2-amino-4-nitroaniline suggests potential for nonlinear optical properties (T. Kolev et al., 2007). Similar studies on this compound could reveal unique physical properties relevant to material science.
Chemical Properties Analysis
The chemical properties of nitroaniline derivatives, including acidity, basicity, and reactivity towards various reagents, are critical for their application in chemical synthesis. The transformation of nitroalkanoates into α-alkylidene-γ-lactones and lactams demonstrates the chemical versatility of nitro compounds (E. Blaszczyk et al., 2004). Such transformations could be applicable to the synthesis and functionalization of this compound.
Scientific Research Applications
Molecular Probes and Labels : Nitroxides with high resistance to reduction, similar to 4,5-Diethoxy-2-nitroaniline, are useful in biophysics, structural biology, and biomedical research as molecular probes and labels (Zhurko et al., 2020).
Facilitating Synthesis : The ring transformation of dinitropyridone with enaminones enables the synthesis of functionalized 4-nitroanilines with various groups, aiding in the creation of compounds with specific properties (Naito et al., 2017).
Environmental Applications : Silica-supported gold nanoparticles show promise as catalysts for reducing 2-nitroaniline to less toxic substances, presenting an environmentally friendly solution (Naseem et al., 2017).
Water Treatment : The γ-Al2O3-Silane-Cl nanosorbent efficiently removes 4-nitroaniline and similar compounds from water, representing a significant advancement in water purification technologies (Mahmoud et al., 2016).
Wastewater Treatment : The membrane-aerated biofilm reactor (MABR) effectively treats nitroaniline-containing wastewater, demonstrating its potential for industrial applications (Mei et al., 2020).
Biodegradation : Mixed bacterial cultures can effectively remove 4-nitroaniline from textile dye wastewater, suggesting potential for more sustainable treatment methods (Khalid et al., 2009).
Chemical Synthesis : Novel methods for synthesizing related compounds, such as 4,5-Diaminochrysazin, have been developed, yielding high efficiency and potential for scale-up (Kumar et al., 2010).
Pharmaceutical Research : Certain nitroaniline derivatives exhibit less severe hemolytic anemia, indicating their potential in pharmaceutical applications (Tsubokura et al., 2015).
properties
IUPAC Name |
4,5-diethoxy-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9-5-7(11)8(12(13)14)6-10(9)16-4-2/h5-6H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHGCFPYSBKOTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408743 | |
Record name | 4,5-diethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113475-65-3 | |
Record name | 4,5-diethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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